molecular formula C12H23N3 B11736782 (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11736782
M. Wt: 209.33 g/mol
InChI Key: JXAYYXNCJPTUSU-UHFFFAOYSA-N
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Description

(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is an organic compound that belongs to the class of amines. This compound features a pyrazole ring substituted with a propan-2-yl group and a 3-methylbutyl chain. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine can be achieved through a multi-step process. One common method involves the condensation of 3-methylbutylamine with 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: Another amine with a different substituent pattern.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative with different substituents.

Uniqueness

(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a 3-methylbutyl chain makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

3-methyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C12H23N3/c1-10(2)5-7-13-9-12-6-8-15(14-12)11(3)4/h6,8,10-11,13H,5,7,9H2,1-4H3

InChI Key

JXAYYXNCJPTUSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=NN(C=C1)C(C)C

Origin of Product

United States

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